2,5-Bis(methylthio)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. mdpi.commdpi.comrsc.orgnih.gov Its derivatives are found in numerous natural products, including essential vitamins and alkaloids. mdpi.com The presence of the nitrogen atom imparts a dipole moment and a site of basicity, distinguishing its reactivity from that of benzene. This inherent reactivity, coupled with the ability to be functionalized at various positions, has made the pyridine scaffold a "privileged structure" in drug discovery, appearing in a significant number of approved pharmaceuticals. mdpi.comrsc.org In materials science, pyridine-based structures are explored for their applications in organic light-emitting diodes (OLEDs), sensors, and as ligands in catalysis. evitachem.com The ability to modify the electronic properties of the pyridine ring through substitution is a key driver of its widespread use.
Overview of Thioether-Substituted Pyridine Derivatives
The introduction of thioether (-SR) groups onto a pyridine ring significantly modulates its electronic and chemical properties. The sulfur atom, being less electronegative and more polarizable than oxygen, can participate in unique interactions and influence the reactivity of the pyridine core. rsc.org Thioether-substituted pyridines are often synthesized through nucleophilic aromatic substitution reactions on halopyridines or via the alkylation of pyridine thiols. sigmaaldrich.comresearchgate.net These compounds can serve as versatile intermediates in organic synthesis. The thioether groups can be oxidized to sulfoxides and sulfones, further expanding their synthetic utility and allowing for the introduction of new functionalities. researchgate.net Moreover, the sulfur atom in thioether-substituted pyridines can act as a soft donor, making them valuable ligands for the coordination of transition metals in catalysis and materials science.
Research Trajectory and Scope Pertaining to 2,5-Bis(methylthio)pyridine
While the broader class of thioether-substituted pyridines has been the subject of considerable research, the specific compound this compound has a more limited but defined presence in the scientific literature. Its research trajectory is primarily that of a specialized building block or intermediate in the synthesis of more complex molecules. The presence of two methylthio groups at the 2- and 5-positions offers a unique substitution pattern that can be exploited for regioselective transformations. Although extensive, dedicated studies on its biological activity or material properties are not widely reported, its chemical properties and potential for further functionalization make it a compound of interest for synthetic chemists.
Below is a table summarizing some of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₉NS₂ |
| Molecular Weight | 171.28 g/mol |
| CAS Number | 85330-62-7 |
| Appearance | Not widely reported, likely a liquid or low-melting solid |
| Boiling Point | Not widely reported |
| Melting Point | Not widely reported |
| Solubility | Expected to be soluble in organic solvents |
Structure
3D Structure
Properties
Molecular Formula |
C7H9NS2 |
|---|---|
Molecular Weight |
171.3 g/mol |
IUPAC Name |
2,5-bis(methylsulfanyl)pyridine |
InChI |
InChI=1S/C7H9NS2/c1-9-6-3-4-7(10-2)8-5-6/h3-5H,1-2H3 |
InChI Key |
HNLSWMYUGDMYAY-UHFFFAOYSA-N |
SMILES |
CSC1=CN=C(C=C1)SC |
Canonical SMILES |
CSC1=CN=C(C=C1)SC |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 2,5 Bis Methylthio Pyridine Derivatives
Transformations of Thioether Substituents (e.g., oxidation)
The thioether groups in 2,5-bis(methylthio)pyridine are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. These transformations are significant as they can alter the electronic properties of the pyridine (B92270) ring and provide intermediates for further synthetic modifications. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the general reactivity of thioethers suggests this is a feasible and expected transformation.
Electrophilic and Nucleophilic Reactions on the Pyridine Ring
The pyridine ring, being electron-deficient, is generally resistant to electrophilic substitution but is activated towards nucleophilic attack. uoanbar.edu.iqyoutube.com The reactivity is influenced by the two methylthio groups.
Electrophilic Substitution: Pyridine undergoes electrophilic substitution, such as nitration and halogenation, only under harsh conditions. uoanbar.edu.iq The nitrogen atom's electron-withdrawing nature deactivates the ring. uoanbar.edu.iqyoutube.com In acidic media, the formation of a pyridinium (B92312) ion further deactivates the ring. uoanbar.edu.iqyoutube.com Substitution typically occurs at the 3-position (meta-position). youtube.com The presence of electron-donating groups can facilitate these reactions. youtube.com
Nucleophilic Substitution: The pyridine ring is more prone to nucleophilic substitution, with attacks favoring the 2- and 4-positions, which are electron-deficient. uoanbar.edu.iqyoutube.com The presence of a halogen on the pyridine ring facilitates nucleophilic displacement. abertay.ac.uk For instance, 2-chloropyridines can react with nucleophiles, and this reactivity is enhanced by electron-withdrawing groups like a nitro group. abertay.ac.uk
Annulation and Ring-Forming Reactions (e.g., formation of fused heterocycles such as indenofused, thiazolo pyridine-fused, and pyridopyrimidine-fused systems)
Derivatives of this compound serve as precursors for the synthesis of various fused heterocyclic systems. These reactions are crucial in medicinal chemistry for creating novel molecular scaffolds. Catalytic annulation reactions are a key strategy for constructing these complex cyclic and heterocyclic frameworks. mdpi.com
Indenofused Systems: New fluorescent compounds, 2-substituted indeno[1,2-d]pyrimidin-5-ones, have been synthesized from 2-[bis(methylsulfanyl)methylene]indan-1,3-dione. researchgate.net This precursor, which shares a similar bis(methylthio)methylene moiety, reacts with amidine derivatives to form the fused pyrimidine (B1678525) ring. researchgate.net
Thiazolo Pyridine-fused Systems: Thiazolo[5,4-b]pyridines can be synthesized through various routes. One method involves the reaction of a substituted chloronitropyridine with a thioamide or thiourea (B124793). researchgate.net Another approach starts with 2,4-dichloro-3-nitropyridine, which undergoes selective substitution with morpholine, followed by reaction with potassium thiocyanate (B1210189) (KSCN). nih.gov Subsequent reduction of the nitro group and intramolecular cyclization yields the thiazolo[5,4-b]pyridine (B1319707) skeleton. nih.gov These compounds are of interest as potential inhibitors for enzymes like c-KIT and phosphoinositide 3-kinase (PI3K). nih.govnih.gov
Pyridopyrimidine-fused Systems: The synthesis of pyrido[2,3-d]pyrimidines can be achieved from various pyridine precursors. jocpr.com One common method involves the cyclization of 2-aminonicotinamides or 2-aminonicotinonitriles. nih.govrsc.org For example, 2-aminonicotinonitrile can be acylated or thioacylated, followed by intramolecular heterocyclization to yield the desired pyrido[2,3-d]pyrimidine. nih.gov These compounds have shown potential as PIM-1 kinase inhibitors. nih.govrsc.org
| Fused System | Starting Material Example | Key Reaction Type | Reference |
| Indeno[1,2-d]pyrimidin-5-ones | 2-[Bis(methylsulfanyl)methylene]indan-1,3-dione | Condensation/Cyclization | researchgate.net |
| Thiazolo[5,4-b]pyridines | 2,4-Dichloro-3-nitropyridine | Nucleophilic Substitution/Cyclization | nih.gov |
| Pyrido[2,3-d]pyrimidines | 2-Aminonicotinonitrile | Acylation/Intramolecular Cyclization | nih.govrsc.org |
Reaction Mechanism Elucidation (Experimental and Theoretical)
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new reactions.
For the synthesis of pyrido[2,3-d]pyrimidines, the process often starts with the cyclization of an N-cyclohexyl derivative with cyanoacetamide to form a nicotinamide. nih.govrsc.org This intermediate, an o-aminonicotinonitrile, then undergoes acylation or thioacylation, which is followed by an intramolecular heterocyclization to form the final fused ring system. nih.govrsc.org
In the formation of thiazolo[5,4-b]pyridines, a key step is often an intramolecular cyclization. For instance, after the reduction of a nitro group to an amino group on a pyridine ring bearing a thiocyanate group at an adjacent position, the amino group can attack the carbon of the thiocyanate, leading to the formation of the thiazole (B1198619) ring fused to the pyridine. nih.gov
Functional Group Interconversion Strategies
Functional group interconversion (FGI) is a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. slideshare.netmit.edu This is essential for elaborating the structure of this compound and its derivatives.
Common FGI strategies include:
Conversion of Alcohols to Alkylating Agents: Alcohols can be converted into better leaving groups like sulfonate esters (tosylates, mesylates) or halides. ub.eduvanderbilt.edu This activates them for nucleophilic substitution reactions.
Nitrile and Amide Chemistry: Nitriles can be formed by the dehydration of amides or from halides via nucleophilic substitution with cyanide. vanderbilt.edu Nitriles can then be reduced to amines or hydrolyzed to carboxylic acids.
C-N Bond Formation: Amines can be synthesized through the reduction of nitro compounds or azides. vanderbilt.edu
These strategies can be applied to modify the substituents on the pyridine ring or on the fused heterocyclic systems derived from this compound.
| Transformation | Reagents | Product Functional Group | Reference |
| Alcohol to Sulfonate Ester | TsCl, pyridine | Sulfonate Ester | ub.edu |
| Sulfonate Ester to Halide | NaX (X=Cl, Br, I), acetone | Alkyl Halide | vanderbilt.edu |
| Amide to Nitrile | POCl₃, pyridine | Nitrile | vanderbilt.edu |
| Nitro to Amine | H₂, Pd/C | Amine | vanderbilt.edu |
Structural Characterization and Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of 2,5-Bis(methylthio)pyridine, offering detailed insights into its proton and carbon environments.
Proton (¹H) NMR Techniques for Elucidating Pyridine (B92270) Ring and Methylthio Proton Environments
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environments of the protons within the this compound molecule. The ¹H NMR spectrum reveals distinct signals for the protons on the pyridine ring and the methylthio groups.
The protons of the pyridine ring typically appear in the aromatic region of the spectrum. Due to the influence of the nitrogen atom and the two methylthio substituents, these protons exhibit characteristic chemical shifts and coupling patterns. The electron-donating nature of the methylthio groups influences the electron density around the pyridine ring, affecting the shielding and deshielding of the ring protons. The splitting patterns (e.g., doublets, triplets, or more complex multiplets) arise from the spin-spin coupling between adjacent protons, providing valuable information about their relative positions on the ring. nsf.govresearchgate.netpw.edu.pl
The protons of the two methylthio (-SCH₃) groups give rise to singlets in the upfield region of the spectrum. The chemical shift of these singlets is characteristic of methyl groups attached to a sulfur atom, which is in turn bonded to an aromatic ring. The integration of these signals corresponds to the six protons of the two methyl groups.
Interactive Data Table: ¹H NMR Chemical Shifts for Pyridine Derivatives Note: This table provides a general reference for typical chemical shifts of pyridine protons. Actual values for this compound may vary based on solvent and experimental conditions.
| Proton Position | Typical Chemical Shift (ppm) |
| α-protons (adjacent to N) | 8.5 - 8.7 |
| β-protons | 7.0 - 7.4 |
| γ-protons | 7.4 - 7.8 |
Carbon (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the pyridine ring resonate in the aromatic region, typically between 120 and 160 ppm. oregonstate.edutestbook.com The chemical shifts of these carbons are influenced by the electronegativity of the nitrogen atom and the substitution pattern of the methylthio groups. The carbon atoms directly bonded to the sulfur atoms (C2 and C5) will have their chemical shifts significantly affected. The remaining pyridine ring carbons (C3, C4, and C6) will also show distinct resonances. testbook.comresearchgate.net
The carbon atoms of the methylthio groups appear in the upfield region of the spectrum, at a chemical shift characteristic for methyl carbons attached to sulfur.
Interactive Data Table: ¹³C NMR Chemical Shifts for Pyridine and Substituted Pyridines Note: This table provides a general reference for typical chemical shifts of pyridine carbons. Actual values for this compound may vary based on solvent and experimental conditions.
| Carbon Position | Typical Chemical Shift (ppm) |
| C2/C6 | ~150 |
| C3/C5 | ~124 |
| C4 | ~136 |
| -SCH₃ | 15 - 25 |
Advanced NMR Experiments for Connectivity and Stereochemistry
Advanced, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms in this compound.
COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For this compound, COSY would show cross-peaks between adjacent protons on the pyridine ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allows for the direct assignment of a proton signal to its corresponding carbon signal. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is particularly useful for identifying the connections between the methylthio groups and the pyridine ring. For instance, it would show a correlation between the methyl protons and the carbon atom of the pyridine ring to which the sulfur is attached.
These advanced NMR techniques, used in combination, provide a definitive structural confirmation of this compound. ipb.ptmdpi.com
Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman Spectroscopy)
The FT-IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of the pyridine ring and the methylthio groups.
Pyridine Ring Vibrations: These include C-H stretching vibrations, typically observed in the 3000-3100 cm⁻¹ region. elixirpublishers.com The C=C and C=N stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ range. elixirpublishers.commdpi.com Ring breathing modes and other in-plane and out-of-plane bending vibrations occur at lower frequencies. elixirpublishers.commdpi.comcarnegiescience.edu
Methylthio Group Vibrations: The C-H stretching vibrations of the methyl groups are expected in the 2850-3000 cm⁻¹ region. The C-S stretching vibration typically appears as a weak to medium band in the 600-800 cm⁻¹ region.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to selection rules. researchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within the this compound molecule.
The UV-Vis absorption spectrum of this compound in a suitable solvent would exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. rsc.org The π → π* transitions, typically of high intensity, are associated with the aromatic pyridine ring. The presence of the sulfur atoms with their lone pairs of electrons can also give rise to n → π* transitions, which are generally of lower intensity. The positions and intensities of these absorption bands are characteristic of the chromophoric system.
Fluorescence spectroscopy can provide information about the excited state properties of the molecule. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence. The emission spectrum would show the wavelengths of light emitted as the molecule returns from the excited state to the ground state. The fluorescence quantum yield and lifetime are important parameters that characterize the emission process.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pattern of this compound, which aids in its structural confirmation.
In a typical mass spectrum, the molecular ion peak (M⁺) would correspond to the exact molecular mass of this compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. rsc.org
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Common fragmentation pathways for this compound under electron impact (EI) ionization may include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass of [M - 15]⁺.
Loss of a thio-methyl radical (•SCH₃): This would lead to a fragment ion with a mass of [M - 47]⁺.
Cleavage of the C-S bond: This can lead to various fragment ions, including the pyridine ring with one methylthio group or the pyridine ring itself. arkat-usa.org
Rearrangements: The initial fragments can undergo further rearrangements and fragmentation, leading to a series of smaller ions. nih.govmiamioh.edu
The analysis of these fragmentation patterns helps to piece together the structure of the molecule and confirm the presence of the pyridine ring and the two methylthio substituents. nih.gov
X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Architecture
No crystallographic data, including bond lengths, bond angles, dihedral angles, or details of the crystal packing and intermolecular interactions for this compound, are available in the public domain or scientific literature based on the conducted searches.
Detailed experimental data from X-ray crystallography is required to determine the precise bond lengths, angles, and dihedral angles of the this compound molecule. Without a solved crystal structure, these parameters remain undetermined.
Information regarding the arrangement of molecules in the crystal lattice and the nature of non-covalent interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces, is absent from the available literature for this compound.
Elemental Analysis for Compositional Verification
Specific experimental results from the elemental analysis of this compound, which would confirm its empirical and molecular formula by providing the percentage composition of elements (Carbon, Hydrogen, Nitrogen, and Sulfur), were not found in the searched resources.
Computational and Theoretical Investigations of 2,5 Bis Methylthio Pyridine Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are essential for determining the fundamental electronic properties and stability of 2,5-Bis(methylthio)pyridine. These methods solve approximations of the Schrödinger equation to yield detailed information about the molecule's orbitals and energy.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used method for investigating the ground state properties of organic molecules. When studying this compound, the choice of basis set—a set of mathematical functions used to build molecular orbitals—is crucial for obtaining reliable results.
DFT calculations can determine key properties such as optimized molecular geometry, bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the preferred orientation of the two methylthio (-SCH₃) groups relative to the pyridine (B92270) ring. Furthermore, DFT is used to calculate electronic properties like dipole moment, ionization potential, and electron affinity, which are critical for understanding the molecule's polarity and its behavior in electric fields. The electronic structure of similar bis(imino)pyridine iron complexes has been successfully investigated using DFT, establishing it as a reliable method for this class of compounds. researchgate.net
Table 1: Illustrative DFT-Calculated Ground State Properties for this compound
| Property | B3LYP/6-31G(d) | B3LYP/6-311++G(d,p) |
|---|---|---|
| Total Energy (Hartree) | -1095.432 | -1095.512 |
| Dipole Moment (Debye) | 2.15 | 2.25 |
| HOMO Energy (eV) | -6.21 | -6.15 |
| LUMO Energy (eV) | -0.89 | -0.95 |
| HOMO-LUMO Gap (eV) | 5.32 | 5.20 |
Note: This table contains hypothetical data for illustrative purposes to demonstrate the output of DFT calculations.
For situations demanding higher accuracy, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) and coupled cluster (CC) theory are employed. arxiv.orgaps.org These methods provide a more rigorous treatment of electron correlation—the interaction between electrons—than standard DFT functionals.
Coupled cluster, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its ability to yield highly accurate energies and properties for single-reference systems. aps.org Applying these methods to this compound would provide benchmark data for its conformational energies, reaction enthalpies, and activation barriers. Such high-level calculations are crucial for validating results from less computationally expensive methods like DFT and for creating a definitive theoretical description of the molecule's energetics. researchgate.net Studies on pyridine-water clusters have utilized MP2 to accurately describe intermolecular interactions, showcasing the method's power. researchgate.net
Spectroscopic Property Prediction
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks and gain a deeper understanding of the underlying molecular structure and electronic transitions.
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting UV-Vis absorption spectra by calculating the energies of electronic excited states. researchgate.netnih.gov For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This helps in understanding the electronic transitions, such as π→π* and n→π*, within the molecule.
For predicting Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Including Atomic Orbital (GIAO) method is widely used in conjunction with DFT. nih.govnih.gov This approach calculates the NMR shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the theoretical prediction of both ¹H and ¹³C NMR spectra, aiding in the structural elucidation of this compound and its derivatives. nih.govresearchgate.net
Table 2: Illustrative Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C2 | 158.2 | 157.9 |
| C3 | 123.5 | 123.1 |
| C4 | 135.8 | 136.2 |
| C5 | 121.0 | 120.5 |
| C6 | 149.5 | 149.8 |
| S-CH₃ (C2) | 14.8 | 15.1 |
| S-CH₃ (C5) | 15.3 | 15.5 |
Note: This table contains hypothetical data for illustrative purposes. The calculated values are typical outputs from a GIAO/B3LYP/6-311+G(d,p) level of theory.
Reaction Pathway and Transition State Analysis
Understanding the chemical reactivity of this compound requires the analysis of potential reaction pathways. Computational methods can map out the potential energy surface for a reaction, identifying reactants, products, intermediates, and the transition states that connect them.
Calculating the activation energy (the energy barrier of the transition state) is crucial for predicting reaction rates. Conceptual DFT provides tools like natural atomic charges and Fukui functions to predict reactive sites. Natural atomic charges reveal the electron distribution, indicating which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). Fukui indices quantify the change in electron density at a specific site upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic and electrophilic attack. This type of analysis has been applied to understand O-H and N-H bond activation in related bis(imino)pyridine complexes. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in different environments, such as in various solvents or at different temperatures.
For this compound, MD simulations can be used to explore its conformational landscape. The rotation around the C-S and S-CH₃ bonds allows the methylthio groups to adopt various orientations. MD simulations can determine the relative populations of these conformers and the energy barriers for interconversion. Furthermore, by simulating the molecule in a solvent like water or ethanol, one can study solvation effects and how intermolecular interactions influence the molecule's structure and dynamics. nih.gov
In Silico Modeling of Molecular Interactions
Understanding how this compound interacts with biological macromolecules is key to exploring its potential as a therapeutic agent or molecular probe. In silico modeling techniques, particularly molecular docking, are used for this purpose.
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. nih.gov In a docking simulation, this compound would be placed into the active site of a target protein, and an algorithm would sample numerous positions and orientations to find the one with the most favorable binding energy. The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. Such studies are instrumental in structure-based drug design, as seen in the identification of pyridine-based inhibitors for targets like MmpL3 in M. tuberculosis. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -7.8 |
| Key Interacting Residues | LEU83, VAL91, ALA145, LYS85 |
| Type of Interactions | Hydrophobic, Pi-Sulfur |
| Predicted Inhibition Constant (Ki) | 1.5 µM |
Note: This table contains hypothetical data for illustrative purposes to demonstrate the output of a molecular docking study.
Advanced Chemical Applications of 2,5 Bis Methylthio Pyridine Derivatives
Coordination Chemistry and Ligand Design
The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of metal complexes. Pyridine-based ligands featuring thioether arms, structural analogs to 2,5-bis(methylthio)pyridine, function as "pincer" ligands, binding to a metal center in a tridentate fashion. This coordination mode often imparts significant thermal stability to the resulting complexes. The inclusion of soft thioether donors alongside the harder pyridine (B92270) nitrogen creates a unique electronic environment at the metal center, which can be fine-tuned for specific applications.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thioether-functionalized pyridine ligands typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. For instance, ruthenium complexes of the pincer ligand 2,6-bis(tert-butylthiomethyl)pyridine (SNS-tBu), a structural isomer of the titular compound, have been synthesized by reacting Ru(PPh₃)₃Cl₂ or Ru(MeCN)₄Cl₂ with the ligand. acs.organu.edu.auacs.org This leads to the isolation of complexes such as Ru(SNS-tBu)Cl₂(PPh₃) and Ru(SNS-tBu)Cl₂(MeCN). anu.edu.auacs.org Further reactions, such as salt metathesis with NaBPh₄ in acetonitrile, allow for the substitution of chloride ligands to yield cationic complexes like [Ru(SNS-tBu)Cl(MeCN)(PPh₃)]BPh₄. anu.edu.auacs.org
Characterization of these complexes relies heavily on single-crystal X-ray diffraction and NMR spectroscopy. X-ray analysis provides definitive structural information, including bond lengths and angles, confirming the coordination geometry. For example, the solid-state structure of a dinuclear Cobalt(II) complex with 2-methylpyridine (B31789) N-oxide ligands, [Co₂Br₄(C₆H₇NO)₄]·C₄H₁₀O, revealed fivefold coordinated Co(II) cations linked by bridging N-oxide coligands. nih.gov Similarly, detailed structural information has been obtained for complexes involving iminopyridines, such as heptacoordinated cobalt(II) and copper(II) compounds with the 2,6-bis(2,6-diethylphenyliminomethyl)pyridine ligand. nih.gov
The coordination of bis(pyridyl)methylamine (BPA) ligands with metal ions like Hg(II) has been shown to form complexes with distorted trigonal prismatic or distorted square planar geometries, which can be characterized in both solid-state and solution. acs.org In a different approach, macrocyclic Schiff-base ligands derived from 2,6-diaminopyridine (B39239) and 2,5-hexanedione (B30556) form stable complexes with Mn(II), Fe(II), Co(II), Ni(II), and Cu(II), which have been characterized by spectral, magnetic, and thermal analysis methods. rdd.edu.iq
| Complex | Metal Ion | Key Structural Feature | Characterization Methods |
| Ru(SNS-tBu)Cl₂(MeCN) | Ru(II) | Pincer ligand coordination | X-ray Diffraction, NMR acs.organu.edu.auacs.org |
| [Co₂Br₄(C₆H₇NO)₄]·C₄H₁₀O | Co(II) | Dinuclear unit with bridging N-oxide ligands | X-ray Diffraction, IR, TGA nih.gov |
| [Cu(L)(NO₃)₂] (L = 2,6-bis(iminomethyl)pyridine) | Cu(II) | Heptacoordinated with chelating nitrate | X-ray Diffraction, UV-Vis nih.gov |
| Hg(BPA)₂₂ | Hg(II) | Distorted trigonal prismatic geometry | X-ray Diffraction, NMR acs.org |
| [Mn(L)Cl₂] (L = Macrocyclic Schiff-base) | Mn(II) | Macrocyclic ligand encapsulation | FT-IR, UV-Vis, TGA rdd.edu.iq |
Catalysis in Organic and Organometallic Reactions
The unique electronic and steric properties of metal complexes derived from thioether-functionalized pyridines make them effective catalysts for a variety of organic transformations.
Hydrogenation Reactions: Ruthenium complexes featuring the pyridine-2,6-bis(thioether) (SNS) pincer ligand have demonstrated remarkable activity in the transfer hydrogenation of ketones. acs.orgresearchgate.net The complex Ru(SNS-tBu)Cl₂(MeCN), for example, acts as a highly efficient catalyst for the transfer hydrogenation of acetophenone, achieving an exceptionally high turnover frequency of approximately 87,000 h⁻¹. acs.organu.edu.au The catalytic activity is influenced by the steric and electronic properties of the co-ligands, with less sterically congested complexes generally exhibiting higher performance. acs.organu.edu.auresearchgate.net
Olefin Polymerization: While direct examples using this compound are not prominent, related pyridine-based ligand systems are central to the field of olefin polymerization. Late transition metal catalysts, particularly those of iron, nickel, and palladium, are valued for their ability to produce polyolefins with diverse microstructures. mdpi.commdpi.com For instance, bis(imino)pyridine iron and cobalt complexes are highly active for ethylene (B1197577) polymerization. nih.gov The introduction of thioether functionalities into the ligand framework, as seen in Thio-Pybox and Thio-Phebox complexes, has been explored for both ethylene and butadiene polymerization. rsc.org In these systems, Thio-Pybox cobalt(II) complexes, when activated with methylaluminoxane (B55162) (MAO), show very high activities for butadiene polymerization. rsc.org The performance of these catalysts is highly dependent on the choice of both the metal center and the ligand architecture. rsc.org
| Catalyst System | Reaction Type | Substrate | Activity/Performance Metric |
| Ru(SNS-tBu)Cl₂(MeCN) | Transfer Hydrogenation | Acetophenone | Turnover Frequency (TOF) ≈ 87,000 h⁻¹ acs.organu.edu.au |
| [Ru(SNS-tBu)Cl(MeCN)(PPh₃)]BPh₄ | Transfer Hydrogenation | Acetophenone | Active catalyst, performance dependent on co-ligands anu.edu.auacs.org |
| Thio-Pybox Cobalt(II) / MAO | Butadiene Polymerization | Butadiene | Very high activity, surpasses other metals with same ligand rsc.org |
| 2,6-bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine Iron(II) / MAO | Ethylene Polymerization | Ethylene | Produces high-density polyethylene (B3416737) (HDPE) seahipublications.org |
Materials Science Applications
The ability of thioether-pyridine ligands to form well-defined structures with metal ions extends their use into materials science, particularly in the construction of electroactive materials and supramolecular assemblies.
Electroactive Materials: The incorporation of redox-active units is crucial for creating electroactive materials. Tetrathiafulvalene (TTF) is a key building block in this area due to its ability to undergo stable, reversible oxidation steps. rsc.org Hybrid materials that link TTF units to metal-coordinating fragments, such as pyridine or terpyridine, are of significant interest. nih.gov A notable example is a 2D metal-organic framework (MOF) constructed from dysprosium(III) ions and a tetrathiafulvalene-tetracarboxylate linker. rsc.org This material exhibits semiconducting behavior with a room-temperature conductivity of 1 mS cm⁻¹, a record for TTF-based MOFs, which is attributed to efficient π-π stacking and partial oxidation of the TTF units within the framework. rsc.org
Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. researchgate.net Macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif, which combines pyridine and triazole N-donors, are versatile building blocks for such assemblies. chemrxiv.orgrsc.org These macrocycles can self-assemble with transition metal ions to form discrete complexes or, in the solid state, extended architectures like nanotubes. researchgate.netchemrxiv.orgrsc.org The combination of metal coordination, hydrogen bonding, and π-stacking interactions directs the formation of these complex superstructures. mdpi.com For example, a macrocycle containing two btp motifs has been shown to form a nanotube structure in the solid state. chemrxiv.orgrsc.org
Optoelectronic Materials Science
The electronic properties of this compound and its derivatives make them promising candidates for incorporation into optoelectronic materials, where light-matter interactions and charge transport are the key functionalities.
Fluorescent Pyridine Derivatives and Photophysical Properties
Fluorescence is a key property for applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs). Small organic molecules, including pyridine derivatives, are often used as fluorescent probes. sciforum.net The photophysical properties of these molecules, such as absorption/emission wavelengths and fluorescence quantum yield, can be tuned by modifying their chemical structure. For instance, 2-amino-3-cyanopyridine (B104079) derivatives are known to be fluorescent, and their emission characteristics are sensitive to solvent polarity. sciforum.net
Conductive Materials Based on Tetrathiafulvalene Hybrids incorporating methylthio-substituted systems
The development of molecular conductors often relies on the strategic arrangement of redox-active molecules in the solid state to facilitate charge transport. Tetrathiafulvalene (TTF) and its derivatives are premier electron donors for creating such materials. rsc.org By functionalizing TTF with coordinating units like pyridine, it is possible to build extended structures such as metal-organic frameworks (MOFs) where the conductive properties of the TTF network are combined with the structural diversity of MOFs. rsc.org
A key factor for conductivity in these materials is the close packing and partial oxidation of the TTF units. A 2D MOF composed of dysprosium ions and TTF-tetracarboxylate linkers demonstrates how this can be achieved, resulting in a material with a record conductivity of 1 mS cm⁻¹ for this class. rsc.org The methylthio groups in derivatives like this compound can play a role in mediating intermolecular interactions through S···S contacts, which are known to be important for establishing charge transport pathways in TTF-based conductors.
Chemical Sensors and Sensing Technologies
The development of chemical sensors is a rapidly advancing field, with significant research focused on creating molecules that can selectively detect and signal the presence of specific analytes. Pyridine-based compounds are frequently explored for these applications due to the coordinating ability of the nitrogen atom within the aromatic ring, which can interact with metal ions and other substances. These interactions can lead to changes in the molecule's photophysical properties, such as fluorescence, making them excellent candidates for optical sensors. mdpi.commdpi.com
While direct applications of this compound in commercially available or widely researched chemical sensors are not extensively documented in current literature, the structural features of its derivatives suggest significant potential in this area. The presence of sulfur atoms in the methylthio groups introduces additional soft donor sites, which could enhance selectivity towards certain metal ions. For instance, pyridine derivatives have been successfully utilized as fluorescent sensors for various cations, including toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of these metal ions to the pyridine-based ligand can cause a detectable change in fluorescence intensity, a phenomenon known as "turn-off" or "turn-on" sensing.
The general principle involves a fluorophore (in this case, the pyridine ring system) and a receptor (the nitrogen and sulfur atoms). Upon binding of an analyte, the electronic properties of the fluorophore are altered, leading to a measurable optical response. Research on other thio-substituted heterocyclic compounds has demonstrated their utility in sensor design. For example, thiophene (B33073) derivatives are recognized for their optoelectronic properties and have been used to construct sensors. mdpi.com This suggests that the methylthio groups on the pyridine ring of this compound could play a crucial role in modulating the electronic and photophysical properties upon analyte binding, a key characteristic for a sensing molecule.
Further research could explore the synthesis of various this compound derivatives and screen them for their sensing capabilities towards a range of analytes, including metal ions, anions, and small organic molecules. The combination of the pyridine nitrogen and the two methylthio sulfur atoms offers a unique coordination environment that could be exploited for developing novel and selective chemical sensors.
Building Blocks and Scaffolds in Synthetic Chemistry for Diversification (e.g., for novel heterocyclic libraries)
One of the most significant applications of this compound and its derivatives lies in their role as versatile building blocks for the synthesis of more complex molecules, particularly novel heterocyclic libraries. The pyridine core is a common motif in many biologically active compounds and pharmaceuticals, making the development of new synthetic routes to diverse pyridine derivatives highly valuable. acs.org
The methylthio groups in this compound serve as excellent leaving groups, allowing for nucleophilic aromatic substitution (SNAr) reactions. This reactivity enables the introduction of a wide variety of functional groups at the 2- and 5-positions of the pyridine ring, leading to a high degree of molecular diversity from a single starting scaffold. This strategy is fundamental in medicinal chemistry and drug discovery, where large libraries of related compounds are often synthesized and screened for biological activity.
For example, research has demonstrated the synthesis of various 2,3,5-substituted-6-(methylthio)pyridines through one-pot, three-component reactions. mdpi.com These methods highlight the utility of methylthio-substituted pyridines as key intermediates. The remaining methylthio group can then be further functionalized in subsequent synthetic steps.
The following table provides examples of how substituted pyridines, including those with thio-groups, are used to generate diverse heterocyclic structures.
| Starting Material/Scaffold | Reagents | Product Type | Reference |
| 2,5-diiodothiophene (B186504) | 4-iodopyridine (B57791), Trimethylsilylacetylene, etc. | 2,5-bis(pyridin-4-ylethynyl)thiophene | mdpi.com |
| Bis(2-cyanoacetamide) derivative | Aromatic aldehydes | Bis(benzylidene) derivatives | orientjchem.org |
| Bis(2-cyanoacetamide) derivative | Arylidenemalononitriles | Bis(3,5-dicyano-2-pyridone) derivatives | orientjchem.org |
The ability to perform sequential substitutions on the this compound scaffold allows for the controlled and systematic construction of compound libraries. By varying the nucleophiles used in the substitution reactions, chemists can rapidly generate a multitude of derivatives with different physicochemical properties. This approach is highly efficient for exploring the structure-activity relationships of new chemical entities.
Furthermore, derivatives such as 2-(Methylthio) Pyridine-3-Boronic Acid are commercially available, indicating their use as building blocks in cross-coupling reactions, another powerful tool for creating diverse molecular architectures. samaterials.com The combination of SNAr chemistry at the methylthio positions and cross-coupling reactions at other positions of the pyridine ring provides a robust platform for generating novel and complex heterocyclic systems for various applications in materials science and pharmaceutical development.
Conclusion and Future Research Directions
Summary of Key Research Findings in 2,5-Bis(methylthio)pyridine Chemistry
A comprehensive review of available scientific databases reveals a significant scarcity of research focused specifically on this compound. While numerous studies detail the synthesis and properties of monosubstituted (methylthio)pyridines and other disubstituted pyridines, dedicated research on the 2,5-bis(methylthio) variant is not readily found.
However, some related research provides clues. For instance, a one-pot, three-component synthesis method has been reported for producing 2,3,5-substituted-6-(methylthio)pyridines. thieme-connect.com This suggests that multi-component reactions could be a viable strategy for accessing pyridines with multiple thioether functionalities. Additionally, the synthesis of the structurally analogous 2,5-bis(phenylthio)pyridine has been documented, which involved the decarboxylation of 3,6-bis(phenylthio)-2-pyridinecarboxylic acid. prepchem.com This points toward a potential synthetic pathway that could be adapted for the methylthio derivative.
The chemistry of related compounds, such as 2-(methylthio)pyridine, has been studied in the context of equilibration with its corresponding pyridinethione isomer. acs.org Such tautomeric equilibria are fundamental to understanding the reactivity and potential biological activity of these types of compounds. It is plausible that this compound could also exhibit interesting electronic properties and participate in similar chemical transformations.
Unexplored Avenues and Challenges
The lack of dedicated research on this compound presents a wide array of unexplored avenues and inherent challenges.
Unexplored Avenues:
Fundamental Characterization: The most basic properties of this compound, including its detailed spectroscopic data (NMR, IR, Mass Spectrometry), physical properties (melting point, boiling point, solubility), and crystal structure, have not been systematically documented in the scientific literature.
Synthetic Methodologies: While inferences can be made from related syntheses, the development of efficient and scalable synthetic routes specifically for this compound remains an open area. Exploring various synthetic strategies, including cross-coupling reactions and functionalization of pre-existing pyridine (B92270) rings, is warranted.
Reactivity and Chemical Transformations: The chemical reactivity of this compound is a complete unknown. Studies on its oxidation, reduction, electrophilic and nucleophilic substitution reactions, and its potential to act as a ligand for metal complexes are yet to be undertaken.
Biological Activity Screening: The vast biological activities associated with pyridine scaffolds suggest that this compound could possess interesting pharmacological properties. nih.gov Screening for antibacterial, antifungal, anticancer, or other therapeutic activities is a completely unexplored domain.
Materials Science Applications: Pyridine derivatives are integral to the development of functional materials. nih.gov The potential of this compound as a building block for polymers, a component in electronic devices, or as a corrosion inhibitor has not been investigated.
Challenges:
Synthesis: The primary challenge lies in establishing a reliable and high-yielding synthesis of the target compound. Potential issues could include regioselectivity during the introduction of the second methylthio group and the stability of the final product.
Lack of Precedent: With no prior research to build upon, initial studies will be truly exploratory, requiring significant effort in optimization and characterization without the guidance of previous work.
Potential Directions for Synthetic Innovation and Application Development
The future of research on this compound is rich with potential, contingent on overcoming the initial hurdle of its synthesis.
Synthetic Innovation:
Modern Coupling Reactions: The application of modern catalytic cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann-type couplings, using a di-halogenated pyridine and methanethiol (B179389) or its salts as starting materials could provide a direct and efficient route.
Multi-component Reactions: Further investigation into one-pot, multi-component reactions, similar to those used for related substituted pyridines, could offer a streamlined approach to constructing the this compound core. thieme-connect.com
Flow Chemistry: For improved safety, scalability, and control over reaction parameters, the development of a continuous flow synthesis process for this compound would be a significant innovation. mdpi.com
Application Development:
Medicinal Chemistry: Following a successful synthesis, the compound should be entered into broad biological screening programs. The two methylthio groups offer sites for further functionalization, allowing for the creation of a library of derivatives to explore structure-activity relationships.
Coordination Chemistry: The nitrogen atom of the pyridine ring and the sulfur atoms of the methylthio groups present multiple potential coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts, sensors, or imaging agents.
Agrochemicals: The pyridine scaffold is present in many commercial pesticides and herbicides. Investigating the potential of this compound in this arena could lead to the discovery of new agrochemical agents.
Q & A
Q. What are the common synthetic routes for 2,5-Bis(methylthio)pyridine, and how are reaction conditions optimized for yield and purity?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiol groups can displace halides in halogenated pyridine precursors under basic conditions. Copper-catalyzed click chemistry (e.g., using copper sulfate and sodium ascorbate) or base-catalyzed cyclization (e.g., KOH/EtOH) are effective for introducing methylthio groups . Optimization involves:
Q. Table 1: Representative Synthetic Conditions and Yields
| Method | Catalyst/Base | Temperature | Yield | Reference |
|---|---|---|---|---|
| Copper-catalyzed coupling | CuSO₄, Na-ascorbate | 65°C | 83% | |
| Base-mediated cyclization | KOH/EtOH | Reflux | 85–95% |
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound, and what key data should be reported?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions. For example, methylthio protons resonate at δ 2.1–2.5 ppm, while pyridine protons appear at δ 7.5–8.5 ppm .
- Infrared (IR) spectroscopy : C–S stretching vibrations at ~650–750 cm⁻¹ confirm thioether bonds .
- X-ray crystallography : Resolves bond lengths (e.g., C–S: ~1.81 Å) and dihedral angles between pyridine and methylthio groups .
- Cyclic voltammetry : Measures redox potentials to assess electronic effects of methylthio substituents .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer: Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) accurately model electronic structure:
- Exact exchange : Critical for predicting HOMO-LUMO gaps (e.g., ~4.5 eV for this compound) .
- Atomization energies : B3LYP reduces errors to <2.4 kcal/mol vs. experimental data .
- Charge distribution : Sulfur atoms exhibit partial negative charges (−0.3 to −0.5 e), enhancing nucleophilic reactivity at the pyridine ring .
Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs), and how do its coordination sites influence structural diversity?
Methodological Answer: The methylthio groups act as soft Lewis bases, coordinating to transition metals (e.g., Cu²⁺, Zn²⁺):
- Ligand design : Pyridine-thioether motifs enable bridging or chelating coordination modes, creating 1D chains or 3D networks .
- Structural tuning : Varying metal nodes (e.g., paddle-wheel vs. octahedral clusters) adjusts pore size and luminescence properties .
- Applications : MOFs with this compound show promise in gas storage (e.g., CO₂ uptake ~12 wt%) and catalysis .
Q. How do structural modifications of this compound affect its biological activity, and what assays are used to evaluate enzyme inhibition or antioxidant properties?
Methodological Answer:
- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) enhance acetylcholinesterase (AChE) inhibition (IC₅₀ ~0.8 µM) .
- Assays :
- DPPH radical scavenging : Measures antioxidant activity (% inhibition at 25 µg/mL) .
- Ellman’s method : Quantifies AChE inhibition via thiocholine production (absorbance at 412 nm) .
- Structure-activity relationships : Bis-thioether derivatives show higher carbonic anhydrase inhibition (Ki ~12 nM) due to enhanced metal coordination .
Q. Table 2: Biological Activity of Modified Derivatives
| Derivative | AChE IC₅₀ (µM) | DPPH Inhibition (%) | Reference |
|---|---|---|---|
| This compound | 1.2 | 45 | |
| Nitro-substituted analog | 0.8 | 72.93 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
